Substituting saturated octanoic acid fails in Michael additions, halting synthesis of covalent inhibitors. Oct-2-enoic acid (trans-2-octenoic acid) is the essential C8 α,β-unsaturated fatty acid building block.
Oct-2-enoic acid (trans-2-octenoic acid) is an 8-carbon α,β-unsaturated medium-chain fatty acid. From a procurement perspective, it is primarily sourced as a highly reactive bifunctional building block, possessing both a carboxylic acid moiety and a conjugated double bond. This conjugation renders it an excellent Michael acceptor, distinguishing its reactivity profile from standard saturated fatty acids. It is utilized extensively in the total synthesis of complex peptidomimetics, as a specialized substrate in enzymatic reconstitution assays, and as an active pharmaceutical and agricultural intermediate. With a melting point of 5–6 °C and a boiling point of approximately 154 °C at 22 mmHg, it remains a processable liquid under standard laboratory conditions, offering favorable handling characteristics compared to longer-chain solid homologs[1].
Attempting to substitute Oct-2-enoic acid with its saturated analog, octanoic acid (caprylic acid), fundamentally disrupts downstream chemical processing. The lack of α,β-unsaturation in octanoic acid eliminates its ability to undergo Michael addition, rendering it useless for synthesizing vinylogous amino acids or covalent enzyme inhibitors. Furthermore, substituting with shorter (e.g., crotonic acid) or longer (e.g., trans-2-decenoic acid) unsaturated homologs alters the hydrophobic chain length (LogP ~2.7 for the C8 form). This specific chain length is a strict requirement for binding affinity in various biological targets, such as the HadAB dehydratase in mycobacterial pathways, where shorter chains fail to trigger enzymatic activity. Consequently, generic substitution leads to complete synthetic failure or a total loss of biological efficacy [1].
In the reconstitution of the Mycobacterium tuberculosis type II fatty acid synthase (FAS-II) system, the HadAB dehydratase heterodimer exhibits strict substrate chain-length dependence. Assays comparing short-chain precursors to the C8 analog demonstrated that short-chain compounds (C4) yielded no significant activity above baseline controls. In contrast, trans-2-octenoyl-CoA (derived from trans-2-octenoic acid) successfully triggered detectable enzymatic activity at 0.506 μmol/min/mg of protein [1]. This establishes the C8 unsaturated chain as the critical minimum threshold for processing.
| Evidence Dimension | HadAB Dehydratase Activity |
| Target Compound Data | 0.506 μmol/min/mg protein (trans-2-octenoyl-CoA) |
| Comparator Or Baseline | C4 short-chain analogs (No significant activity above baseline) |
| Quantified Difference | Absolute requirement of ≥C8 chain length for enzymatic activation. |
| Conditions | In vitro FAS-II HadAB enzymatic assay at 280 nM enzyme concentration |
Researchers targeting mycobacterial FAS-II pathways must procure the C8 precursor, as shorter-chain generic alkenoic acids fail to act as viable substrates.
trans-2-Octenoic acid functions as an essential Michael acceptor in the total synthesis of complex non-ribosomal peptides, such as Barnesin A. Its specific α,β-unsaturated structure allows for efficient coupling with L-tyrosine methyl ester hydrochloride, yielding the critical intermediate in 78% over two steps [1]. Saturated analogs like octanoic acid lack the conjugated double bond entirely, making them chemically inert for the subsequent conjugate additions required to build vinylogous arginine moieties.
| Evidence Dimension | Michael Acceptor Reactivity in Peptide Coupling |
| Target Compound Data | 78% yield of coupled intermediate over two steps |
| Comparator Or Baseline | Saturated octanoic acid (0% yield for Michael addition pathways) |
| Quantified Difference | Enables covalent binding and conjugate additions that are structurally impossible for saturated analogs. |
| Conditions | Peptide coupling (HBTU, DIPEA) followed by saponification |
Procurement for advanced peptidomimetic synthesis requires the exact α,β-unsaturated C8 chain to successfully build vinylogous amino acid motifs.
trans-2-Octenoic acid has been identified as a highly potent antifungal metabolite against Pyrrhoderma noxium, a pathogen responsible for brown rot disease. In standardized growth inhibition assays, trans-2-octenoic acid demonstrated a median effective concentration (EC50) of 0.9075 mg/mL. When compared head-to-head with other biocontrol metabolites such as diacetyl, which required an EC50 of 4.8213 mg/mL, trans-2-octenoic acid proved to be over 5 times more effective at disrupting the internal structure of the pathogenic fungal mycelium [1].
| Evidence Dimension | Antifungal EC50 against P. noxium |
| Target Compound Data | 0.9075 mg/mL |
| Comparator Or Baseline | Diacetyl baseline (4.8213 mg/mL) |
| Quantified Difference | 5.3-fold higher potency (lower EC50) for trans-2-octenoic acid. |
| Conditions | In vitro mycelial growth inhibition assay |
Formulators of agricultural biocontrols must procure trans-2-octenoic acid to achieve effective pathogen suppression at significantly lower formulation concentrations.
In comparative assays evaluating fatty acids as acetylcholinesterase (AChE) inhibitors, the presence of the trans-2 double bond is a critical determinant of efficacy. Studies screening libraries of fatty acids demonstrate that trans-2-mono-unsaturated fatty acids act as significantly better mixed-type competitive inhibitors for AChE than their saturated counterparts . Octanoic acid, lacking this unsaturation, exhibits markedly weaker binding affinity, proving that the α,β-unsaturated motif is required for effective target engagement.
| Evidence Dimension | AChE Inhibitory Efficacy |
| Target Compound Data | Active mixed-type competitive inhibition |
| Comparator Or Baseline | Saturated analogs (weak/inactive inhibition) |
| Quantified Difference | trans-2-mono-unsaturated fatty acids are structurally required for significant AChE inhibition over saturated analogs. |
| Conditions | In vitro AChE inhibition assays (Ellman's assay) |
For pharmaceutical procurement targeting AChE, selecting the trans-2-unsaturated form is mandatory, as the saturated analog is functionally inert in this specific inhibitory pathway.
Due to its α,β-unsaturated structure, Oct-2-enoic acid is the required starting material for synthesizing vinylogous amino acids and covalent inhibitors (e.g., Barnesin A derivatives). Its ability to act as a Michael acceptor allows it to form irreversible covalent bonds with target active sites, a function impossible to achieve with saturated octanoic acid[1].
In biochemical research targeting tuberculosis, Oct-2-enoic acid is utilized to generate trans-2-octenoyl-CoA and trans-2-octenoyl-ACP. These are the minimum chain-length substrates required to successfully trigger and measure the activity of the HadAB dehydratase complex in vitro, making it indispensable for FAS-II inhibitor screening [2].
Given its potent EC50 of 0.9075 mg/mL against pathogenic fungi like Pyrrhoderma noxium, Oct-2-enoic acid is an optimal active ingredient for biopreservatives and agricultural fungicides. Its superior efficacy at lower concentrations compared to generic metabolites like diacetyl reduces the overall material burden in commercial formulations [3].
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